methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Overview
Description
Methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;tert-Butoxycarbonyl-L-histidine methyl ester is a synthetic organic compound. It is a derivative of histidine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications. This compound is characterized by the presence of an imidazole ring, which is a common feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves the protection of the histidine amino group with a tert-butoxycarbonyl (Boc) group. The process generally includes:
Protection of Histidine: Histidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-histidine.
Esterification: Boc-histidine is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed (deprotected) under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected histidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of peptides and other complex molecules. Its protected amino group allows for selective reactions at other functional groups.
Biology
In biological research, it serves as a model compound for studying the behavior of histidine residues in proteins and enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry
In the pharmaceutical industry, it is used in the synthesis of peptide-based drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, primarily through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, making it a versatile moiety in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine methyl ester: Another Boc-protected amino acid ester.
Boc-L-lysine methyl ester: Similar in structure but with a different side chain.
Uniqueness
Methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to other Boc-protected amino acid esters.
Properties
IUPAC Name |
methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVEEORUORBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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